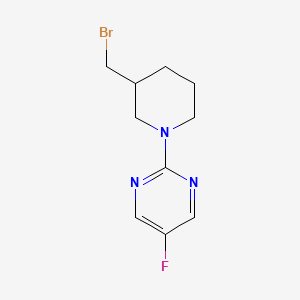
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine" is a fluorinated pyrimidine derivative that is structurally related to various piperidine-based compounds. These compounds have been studied for their potential applications in medicinal chemistry, including their use as intermediates in the synthesis of pharmaceuticals and radioligands for positron emission tomography (PET) imaging .
Synthesis Analysis
The synthesis of related fluoropyrimidine compounds often involves multi-step reactions starting from commercially available precursors. For example, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a structurally similar compound, was achieved by converting 2,4-dichloro-5-fluoropyrimidine to the desired product in four telescoped steps, yielding the final product in about 68% overall yield . Another related compound, 2-amino-5-[18F]fluoropyridines, was synthesized using a palladium-catalyzed amination reaction, demonstrating the versatility of fluoropyrimidine chemistry .
Molecular Structure Analysis
The molecular structure of fluoropyrimidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the chemical and biological properties of the molecule. The presence of a piperidine moiety adds to the complexity of the molecule, potentially allowing for interactions such as hydrogen bonding and π-π stacking, as observed in the chiral resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione .
Chemical Reactions Analysis
Fluoropyrimidine derivatives can undergo various chemical reactions, including radiofluorination and amination, as part of their synthesis. The radiosynthesis of 2-amino-5-[18F]fluoropyridines via a "minimalist" radiofluorination/palladium-catalyzed amination sequence is an example of the complex reactions these compounds can participate in . The chiral resolution of related piperidine compounds also indicates that they can be involved in stereoselective reactions, which are important for the development of enantiomerically pure pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoropyrimidine derivatives are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity of the molecule, as seen in the synthesis of a potential sigma-1 receptor ligand for PET, where the lipophilicity (log P 7.5 = 2.8) was deemed appropriate for good brain uptake and low non-specific binding . The chiral resolution studies of piperidine derivatives also provide insights into their chromatographic behavior and the importance of factors such as retention factors, separation factors, and resolution factors .
Scientific Research Applications
Corrosion Inhibition
Piperidine derivatives, including compounds related to 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine, have been studied for their potential as corrosion inhibitors. For instance, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of three piperidine derivatives on iron surfaces using quantum chemical calculations and molecular dynamics simulations. Their findings provide valuable insights into the reactivity and potential applications of such compounds in protecting metals against corrosion (Kaya et al., 2016).
Synthesis and Intermediate in Drug Development
The synthesis and application of compounds structurally similar to 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine in drug development have been explored. For example, Zhang et al. (2009) described the practical synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors, highlighting the importance of such compounds in the synthesis of new drug candidates (Zhang et al., 2009).
properties
IUPAC Name |
2-[3-(bromomethyl)piperidin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c11-4-8-2-1-3-15(7-8)10-13-5-9(12)6-14-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHWBCVLSVKLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)
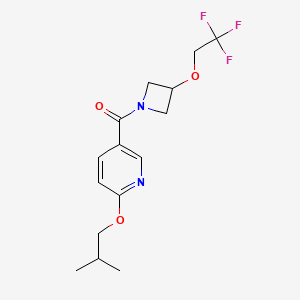
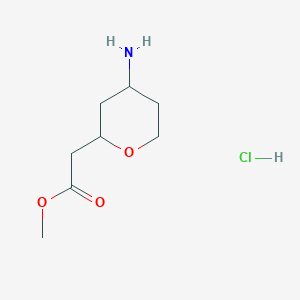
![[(R)-(-)-2,2-Dimethyl-3-(1-methylethylidene)cyclobutyl]methanol](/img/structure/B3017504.png)
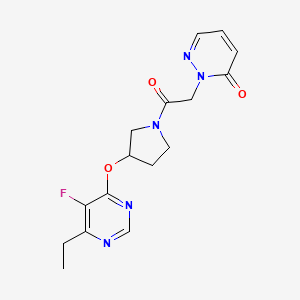
![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)
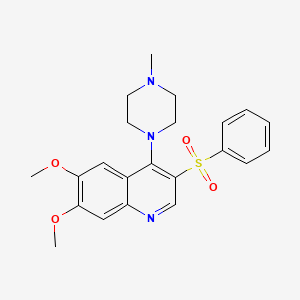
![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)
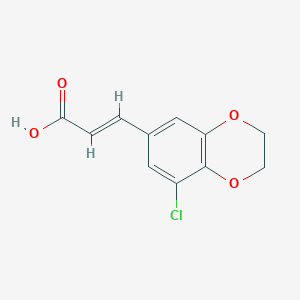
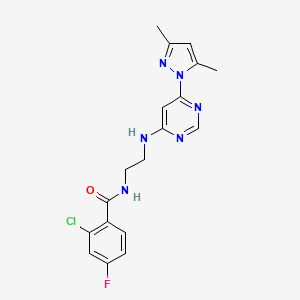
![methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B3017514.png)
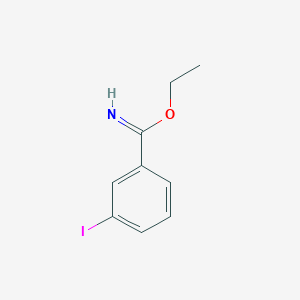
![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)